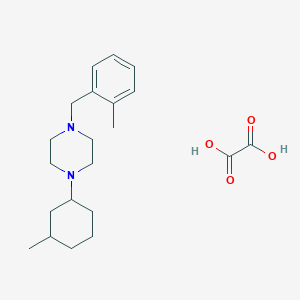
ethyl 1-(2,5-dimethoxybenzyl)-2-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2,5-dimethoxybenzyl)-2-piperidinecarboxylate, commonly known as EDP or MDPV, is a synthetic psychoactive drug that belongs to the class of synthetic cathinones. It is a highly potent stimulant that has gained popularity in the recreational drug market in recent years. However, it is important to note that the use of EDP is illegal in many countries due to its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
EDP has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. EDP also has an affinity for the norepinephrine transporter and the serotonin transporter.
Wirkmechanismus
The mechanism of action of EDP is similar to other synthetic cathinones. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a euphoric and stimulating effect on the user.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EDP include increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction and decreased appetite. EDP has been found to have a higher potency than cocaine, which makes it more addictive and dangerous.
Vorteile Und Einschränkungen Für Laborexperimente
EDP has been used in lab experiments to study its effects on the central nervous system. Its high potency and affinity for dopamine, norepinephrine, and serotonin make it a useful tool for studying these neurotransmitters. However, the use of EDP in lab experiments is limited due to its potential for abuse and addiction.
Zukünftige Richtungen
Future research on EDP should focus on its potential therapeutic uses. It has been found to have anxiolytic and antidepressant effects in animal studies. Further research is needed to determine its safety and efficacy in humans. Additionally, research should focus on developing safer and less addictive alternatives to EDP for use in scientific research.
Synthesemethoden
EDP is synthesized from piperidine, benzaldehyde, and 2,5-dimethoxyphenethylamine. The synthesis involves a reaction between piperidine and benzaldehyde to form 1-(2,5-dimethoxybenzyl)piperidine. The resulting compound is then reacted with ethyl chloroformate to form EDP.
Eigenschaften
IUPAC Name |
ethyl 1-[(2,5-dimethoxyphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-17(19)15-7-5-6-10-18(15)12-13-11-14(20-2)8-9-16(13)21-3/h8-9,11,15H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIENKQZQUYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970611.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4970619.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)

![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)


![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)